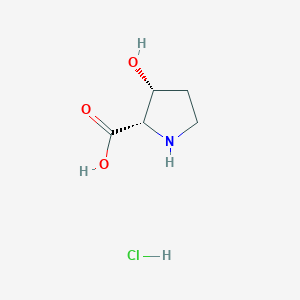

(2S,3R)-3-羟基吡咯烷-2-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

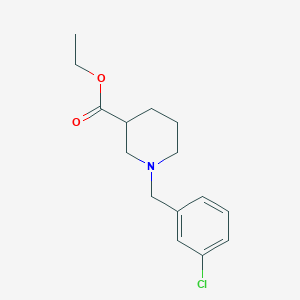

The compound "(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid; hydrochloride" is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains a hydroxyl group and a carboxylic acid group, indicating that it is a hydroxy acid. The stereochemistry of the compound is specified by the (2S,3R) configuration, which denotes the spatial arrangement of the atoms around the chiral centers of the molecule.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, a method for synthesizing (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters involves a stereoselective reaction with osmium tetraoxide, followed by reduction and deprotection steps to yield the final product in high purity . Another study reports the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, which includes steps such as silanization, cyclization, reduction, and formation of the hydrochloride salt. The optimal conditions for this synthesis involve the use of NaBH4-CH3COOH as the reducing agent and 1,4-dioxane as the solvent .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The hydroxyl and carboxylic acid groups contribute to the molecule's reactivity and solubility. The stereochemistry is crucial for the biological activity of the compound, as the spatial arrangement of atoms can significantly influence the interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions due to the presence of functional groups. The hydroxyl group can participate in reactions such as esterification or etherification, while the carboxylic acid group can form amides, esters, or anhydrides. The lactam ring can also undergo ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives like "(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid; hydrochloride" are influenced by their functional groups. The hydrochloride salt form suggests that the compound is likely to be soluble in water and other polar solvents. The presence of chiral centers implies that the compound can exist in different enantiomeric forms, which may have different physical properties and biological activities.

科学研究应用

合成技术

- 从氨基酸合成:一种方法涉及 α-氨基酸的脱羧,生成光学活性氨基化合物,如 (3R)-(−)-3-羟基吡咯烷,产率良好 (Hashimoto 等,1986)。

- 对映异构体的旋光分离:使用相关化合物(如 (2RS,3SR)-2-氨基-3-氯丁酸盐酸盐)的优先结晶旋光分离来实现高旋光纯度 (Shiraiwa 等,1997)。

化学性质和反应

- 在血管紧张素转化酶抑制中的作用:使用 4-羟基吡咯烷-2-羧酸变体合成的化合物显示出作为血管紧张素转化酶 (ACE) 抑制剂的潜力 (Addla 等,2013)。

- 在 GABA 摄取抑制中的用途:4-羟基吡咯烷-2-羧酸衍生物被评估其抑制神经功能至关重要的 GABA 转运蛋白的潜力 (Zhao 等,2005)。

生物学应用

- 抗菌特性:使用相关吡咯烷化合物合成的某些对映异构体表现出显着的抗菌特性,这对于临床应用很重要 (Rosen 等,1988)。

- 生物医学成像:衍生物的自旋标记酰胺显示出有希望的抗氧化潜力和在磁共振成像 (MRI) 中的应用 (Yushkova 等,2013)。

材料科学

- 与金属离子的螯合:研究与钴(III)离子螯合的 4-羟基吡咯烷-2-羧酸表明在材料科学中具有潜在应用,尤其是在涉及亲电试剂的反应中 (Hammershøi 等,1991)。

复杂分子的合成

- 复杂化合物的合成:在氮杂核苷酸类似物等复杂分子的合成中利用相关的吡咯烷化合物突出了其在高级有机合成中的作用 (Chen 等,2012)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as (2s,3r)-3-amino-2-hydroxy-4-phenylbutyric acid (ahpa) derivatives, are used as inhibitors of enkephalinase . Enkephalinase is an enzyme that degrades enkephalins, which are small peptide hormones involved in a variety of physiological functions, including pain perception and response .

Mode of Action

Ahpa derivatives, which are structurally similar, are known to inhibit enkephalinase, thereby augmenting met5-enkephalin-induced anti-nociception . This suggests that (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride may interact with its targets in a similar manner, leading to an increase in the levels of enkephalins and thus enhancing their physiological effects.

Biochemical Pathways

Given its potential role as an enkephalinase inhibitor, it may impact the metabolic pathways of enkephalins and other related peptides .

Result of Action

If it acts similarly to ahpa derivatives, it may lead to an increase in the levels of enkephalins, potentially resulting in enhanced physiological effects such as pain relief .

属性

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)